(S)-1-tert-Butyl 4-Ethyl 2-((tert-butyldimethylsilyl)oxy)succinate
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Overview
Description
(S)-1-tert-Butyl 4-Ethyl 2-((tert-butyldimethylsilyl)oxy)succinate is a complex organic compound that features a tert-butyl group, an ethyl group, and a tert-butyldimethylsilyl (TBDMS) group attached to a succinate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-tert-Butyl 4-Ethyl 2-((tert-butyldimethylsilyl)oxy)succinate typically involves multiple steps, starting from readily available starting materials One common approach is to begin with the succinic acid derivative, which undergoes esterification with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl esterFinally, the tert-butyldimethylsilyl group is introduced via silylation using tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base such as imidazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-tert-Butyl 4-Ethyl 2-((tert-butyldimethylsilyl)oxy)succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The tert-butyldimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like fluoride ions (from tetrabutylammonium fluoride, TBAF) can be used to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(S)-1-tert-Butyl 4-Ethyl 2-((tert-butyldimethylsilyl)oxy)succinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-tert-Butyl 4-Ethyl 2-((tert-butyldimethylsilyl)oxy)succinate involves its interaction with molecular targets such as enzymes and receptors. The TBDMS group can protect reactive sites during chemical reactions, allowing for selective modifications. The compound’s structure enables it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl ®-4-((tert-butyldimethylsilyl)oxy)decanoate: Similar in structure but with a longer carbon chain.
2-tert-Butyl-4-ethylphenol: Contains a phenol group instead of a succinate backbone.
Uniqueness
(S)-1-tert-Butyl 4-Ethyl 2-((tert-butyldimethylsilyl)oxy)succinate is unique due to its combination of tert-butyl, ethyl, and TBDMS groups attached to a succinate backbone. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research .
Properties
Molecular Formula |
C16H32O5Si |
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Molecular Weight |
332.51 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-ethyl (2S)-2-[tert-butyl(dimethyl)silyl]oxybutanedioate |
InChI |
InChI=1S/C16H32O5Si/c1-10-19-13(17)11-12(14(18)20-15(2,3)4)21-22(8,9)16(5,6)7/h12H,10-11H2,1-9H3/t12-/m0/s1 |
InChI Key |
BUOVUSLEMFOXFU-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCOC(=O)CC(C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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